Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate
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Description
Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.66. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate has been studied for its potential in creating antibacterial compounds. El-Abadelah et al. (1998) synthesized a series of thienopyridinone derivatives showing significant antibacterial activity, particularly against Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Their synthesis involved intramolecular cyclization of acrylates derived from a compound similar to this compound (El-Abadelah et al., 1998).
Synthesis and Reactivity
The compound has also been a focus in studies involving organic synthesis and chemical reactivity. Zhu et al. (2008) explored its use in creating substituted thieno[2,3-c]pyridines, demonstrating its versatility in organic synthesis (Zhu et al., 2008). Additionally, Zhu et al. (2003) utilized a related compound in a phosphine-catalyzed annulation process, highlighting its potential in facilitating complex chemical reactions (Zhu, Lan, & Kwon, 2003).
Antitumor Activities
This compound has been a key intermediate in synthesizing compounds with potential antitumor activities. Queiroz et al. (2010) synthesized several novel derivatives and evaluated their antitumoral activity, establishing some structure-activity relationships in the process (Queiroz et al., 2010).
Properties
IUPAC Name |
methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-2-5-3-11-4-6(10)8(5)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOSZPETHUFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2S1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.